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Compound of Interest

Compound Name: NIR178

Cat. No.: B1193346

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for
evaluating the combination of NIR178 (Taminadenant), an adenosine A2A receptor (A2aR)
antagonist, and Spartalizumab (PDR001), a PD-1 inhibitor. The provided protocols are based
on established methodologies in immuno-oncology for assessing the synergistic anti-tumor
effects of combining A2aR and PD-1 blockade.

Mechanism of Action and Rationale for Combination

NIR178 is an orally bioavailable small molecule that selectively antagonizes the adenosine A2a
receptor.[1][2] In the tumor microenvironment (TME), high levels of adenosine, produced by
stressed or dying cells, bind to A2aR on immune cells, particularly T lymphocytes, leading to
immunosuppression.[2][3] By blocking this interaction, NIR178 aims to reverse this
Immunosuppressive effect and reactivate the anti-tumor immune response.[1][2][4]

Spartalizumab is a humanized monoclonal antibody that targets the programmed cell death
protein 1 (PD-1) receptor on T cells.[5][6][7][8] Tumor cells can express the ligand for PD-1
(PD-L1), which, upon binding to PD-1, induces T-cell exhaustion and allows the tumor to evade
immune surveillance.[6][8] Spartalizumab blocks the interaction between PD-1 and its ligands
(PD-L1 and PD-L2), thereby restoring T-cell function and enhancing the immune system's
ability to recognize and attack cancer cells.[5][6][8][9]
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The combination of NIR178 and Spartalizumab is based on the rationale that targeting two
distinct, yet complementary, immunosuppressive pathways in the TME will result in a more
robust and durable anti-tumor immune response than either agent alone.

Signaling Pathway of Combined NIR178 and
Spartalizumab Action
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Caption: Combined blockade of A2aR and PD-1 pathways to enhance T-cell activation.
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Caption: A typical experimental workflow for evaluating the combination therapy.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of
NIR178 and Spartalizumab.

Table 1: Preclinical Activity of NIR178

Parameter Value Reference

A2aR Agonist-mediated cAMP
72.8 nM [1]

Accumulation (KB)

A2aR Agonist-mediated
Impedance Responses (KB)

8.2 nM [1]

Table 2: Clinical Trial Information (NCT02403193) - Dose Escalation Study in Advanced
NSCLC
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Taminadenant

Taminadenant

Parameter (NIR178) (NIR178) + Reference
Monotherapy Spartalizumab
Advanced/Metastatic Advanced/Metastatic

Patient Population NSCLC (=1 prior NSCLC (=1 prior [31[10][11]
therapy) therapy)

Number of Patients 25 25 [3][10][11]

Prior Immunotherapy 76.0% (19/25) 36.0% (9/25) [3][10][11]

] ] 80-640 mg, orally, 160-320 mg, orally,

Taminadenant Dosing ] ] ] ] [3][11]

twice-daily twice-daily
) ) 400 mg, intravenously,
Spartalizumab Dosing  N/A [31[11]
every 4 weeks

Maximum Tolerated

Dose (MTD) of 480 mg twice-daily 240 mg twice-daily [3B1[10][11]

Taminadenant

Complete Response
1 (4.0%) 0 [3][10][11]

(CR)

Partial Response (PR) 1 (4.0%) 1 (4.0%) [3][10][11]

Stable Disease (SD) 7 (28.0%) 14 (56.0%) [31[10][11]

Experimental Protocols
Protocol 1: In Vitro T-Cell Activation and Co-culture
Assay

Objective: To assess the in vitro effect of NIR178 and Spartalizumab, alone and in combination,
on T-cell activation and tumor cell killing.

Materials:

e Human peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T cells
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Tumor cell line expressing PD-L1 (e.g., MC38-hPD-L1)

NIR178 (Taminadenant)

Spartalizumab (or a surrogate anti-PD-1 antibody for in vitro use)

Adenosine

T-cell activation stimuli (e.g., anti-CD3/CD28 beads or specific peptide antigen)

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Cytokine detection assay kit (e.g., ELISA or CBA for IFN-y, TNF-a)

T-cell proliferation assay kit (e.g., CFSE or BrdU)

Cytotoxicity assay kit (e.g., LDH release or real-time cell analysis)

Procedure:

o Cell Culture: Culture the chosen tumor cell line to 70-80% confluency. Isolate PBMCs or

CD8+ T cells from healthy donor blood.
Co-culture Setup:
o Seed the tumor cells in a 96-well plate and allow them to adhere overnight.

o On the day of the experiment, treat the T cells with NIR178 at various concentrations for 1-
2 hours prior to co-culture.

o Add the pre-treated T cells to the tumor cell-containing wells at a desired effector-to-target
(E:T) ratio (e.g., 10:1).

o Add Spartalizumab (or surrogate antibody) at various concentrations to the co-culture.

o Include control groups: T cells alone, tumor cells alone, T cells + tumor cells (no
treatment), single-agent treatments.

o Add adenosine to the relevant wells to simulate the TME.
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o If using a specific peptide antigen, pulse the tumor cells with the peptide before adding T
cells.

 Incubation: Incubate the co-culture plate at 37°C in a 5% CO2 incubator for 24-72 hours.
e Readouts:

o Cytokine Release: After the incubation period, collect the supernatant and measure the
concentration of IFN-y and TNF-a using an ELISA or Cytometric Bead Array (CBA) Kkit.

o T-cell Proliferation: For proliferation assays, label the T cells with CFSE before co-culture.
After incubation, harvest the cells and analyze CFSE dilution by flow cytometry.

o Cytotoxicity: Measure the release of lactate dehydrogenase (LDH) in the supernatant as
an indicator of tumor cell lysis. Alternatively, use a real-time cell analyzer to monitor tumor
cell viability throughout the experiment.

Protocol 2: In Vivo Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of NIR178 and Spartalizumab, alone and in
combination, in an immunocompetent mouse model.

Materials:

Syngeneic mouse strain (e.g., C57BL/6)

e Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)
* NIR178 (Taminadenant) formulated for oral gavage

e Spartalizumab (or a murine surrogate anti-PD-1 antibody)

 Vehicle control for NIR178

« |sotype control antibody for Spartalizumab

o Calipers for tumor measurement

e Animal handling and monitoring equipment
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Procedure:
e Tumor Cell Implantation:
o Culture the chosen syngeneic tumor cell line.

o Subcutaneously implant a defined number of tumor cells (e.g., 1 x 1076 cells) into the flank
of the mice.

e Tumor Growth and Randomization:
o Monitor tumor growth regularly using calipers.

o When tumors reach a palpable size (e.g., 50-100 mm3), randomize the mice into treatment
groups (e.g., n=8-10 mice per group):

Group 1: Vehicle + Isotype control

Group 2: NIR178 + Isotype control

Group 3: Vehicle + Spartalizumab

Group 4: NIR178 + Spartalizumab
e Treatment Administration:

o Administer NIR178 via oral gavage at a predetermined dose and schedule (e.g., daily or
twice daily).

o Administer Spartalizumab (or surrogate) via intraperitoneal (i.p.) injection at a
predetermined dose and schedule (e.g., twice a week).

e Monitoring and Endpoints:
o Measure tumor volume (Length x Width2) and body weight 2-3 times per week.
o Monitor the general health and behavior of the mice.

o The primary endpoint is typically tumor growth inhibition (TGI).
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o The study may be terminated when tumors in the control group reach a predetermined
size, or at a specific time point.

o At the end of the study, tumors can be excised for ex vivo analysis.

Protocol 3: Ex Vivo Analysis of Tumor-Infiltrating
Lymphocytes (TILS)

Objective: To characterize the immune cell populations within the tumor microenvironment
following treatment.

Materials:

o Excised tumors from the in vivo study

e Tumor dissociation kit (e.g., collagenase, DNase)
« FACS buffer (PBS with 2% FBS)

e Red blood cell lysis buffer

e Flow cytometry antibodies (e.g., anti-mouse CD45, CD3, CD4, CD8, IFN-y, Granzyme B,
PD-1)

« Intracellular cytokine staining kit

Flow cytometer

Procedure:

e Tumor Dissociation:

o Mechanically mince the excised tumors and digest them using a tumor dissociation kit to
obtain a single-cell suspension.

o Filter the cell suspension through a cell strainer (e.g., 70 um) to remove debris.

e Cell Staining:
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o Perform a red blood cell lysis step if necessary.
o Count the viable cells.

o For surface marker staining, incubate the cells with a cocktail of fluorescently labeled
antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, PD-1) in FACS
buffer.

o For intracellular cytokine staining, stimulate the cells in vitro for a few hours with a protein
transport inhibitor (e.g., Brefeldin A) in the presence of a stimulant (e.g., PMA/lonomycin).
Then, fix and permeabilize the cells before staining with antibodies against intracellular
proteins like IFN-y and Granzyme B.

e Flow Cytometry Analysis:
o Acquire the stained cells on a flow cytometer.

o Analyze the data to quantify the proportions and activation status of different immune cell
populations (e.g., CD8+ T cells, CD4+ T cells) within the TME of each treatment group.

o Compare the expression of activation markers (IFN-y, Granzyme B) on T cells between
the different treatment groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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